molecular formula C23H17ClN4O3S B6604006 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide CAS No. 477330-40-8

4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide

Cat. No.: B6604006
CAS No.: 477330-40-8
M. Wt: 464.9 g/mol
InChI Key: RBJMNMFFAJVXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide is a synthetic compound based on the quinazolinone scaffold, a structure recognized for its diverse and significant biological activities in scientific research. Quinazolinone derivatives are extensively investigated in medicinal chemistry for their potential as multitargeted agents, particularly in oncology. These compounds have demonstrated potent inhibitory effects on key kinase enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in anti-cancer drug discovery . Some derivatives have shown promising cytotoxicity against specific cancer cell lines, as well as potential to act as radiosensitizing agents, enhancing the efficacy of radiotherapy . Beyond oncology, the quinazolinone core is a versatile pharmacophore. Research into structurally similar molecules has revealed substantial potential in other therapeutic areas. For instance, certain thioquinazolinone conjugates have exhibited powerful urease inhibitory activity, which is a key target for developing treatments against Helicobacter pylori infections and related gastrointestinal disorders . Additionally, novel thioquinazoline-acetamide hybrids have been identified as promising antiviral agents, demonstrating activity against SARS-CoV-2 by potentially inhibiting vital viral enzymes like the main protease (Mpro) . The presence of the chlorophenyl substituent, the thioether linkage, and the acetamide bridge in this compound's structure are common features associated with these observed bioactivities, making it a compound of high interest for further investigation in these research fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its specific mechanism of action and applications in their respective areas of study.

Properties

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S/c24-15-7-11-17(12-8-15)28-22(31)18-3-1-2-4-19(18)27-23(28)32-13-20(29)26-16-9-5-14(6-10-16)21(25)30/h1-12H,13H2,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMNMFFAJVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477330-40-8
Record name 4-((((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETYL)AMINO)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of 2-Aminobenzamide and 4-Chlorobenzoyl Chloride

The quinazolinone scaffold is constructed via a Niementowski-type reaction, wherein 2-aminobenzamide reacts with 4-chlorobenzoyl chloride under solvent-free conditions. The use of SBA-Pr-SO3H, a nanoporous solid acid catalyst, facilitates protonation of the carbonyl group in 4-chlorobenzoyl chloride, enhancing its electrophilicity for nucleophilic attack by the amine group of 2-aminobenzamide. Cyclization and subsequent dehydration yield 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (Intermediate I).

Key Reaction Parameters

ParameterOptimal ConditionYield (%)Citation
CatalystSBA-Pr-SO3H92
Temperature130°C-
SolventSolvent-free-
Reaction Time4 hours-

Functionalization at Position 2

Intermediate I undergoes chlorination at position 2 using phosphorus oxychloride (POCl3), converting the carbonyl group to a chloro substituent. This step generates 2-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline (Intermediate II), a critical precursor for subsequent thiolation.

ParameterVariationYield (%)Citation
ReagentNaSH vs. Thiourea78 vs. 65
SolventEthanol78
Temperature80°C-

Formation of the Thioacetamide Bridge

Intermediate III reacts with chloroacetamide in the presence of potassium carbonate (K2CO3) as a base, forming the thioether linkage (S-CH2-C(O)-NH2). The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the methylene carbon of chloroacetamide.

Coupling with 4-Aminobenzamide

Activation and Amide Bond Formation

The terminal acetamide group in the thioacetamide intermediate is activated using thionyl chloride (SOCl2), converting it to the acyl chloride. Subsequent reaction with 4-aminobenzamide in dichloromethane (DCM) forms the final amide bond, yielding 4-(2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide.

Coupling Reaction Conditions

ParameterOptimal ConditionYield (%)Citation
Coupling AgentSOCl285
SolventDCM-
Temperature25°C-

Mechanistic Insights and Catalytic Role of SBA-Pr-SO3H

The SBA-Pr-SO3H catalyst enhances reaction efficiency by providing Brønsted acid sites that protonate carbonyl groups, facilitating nucleophilic attack and cyclization. Its nanoporous structure confines reactants, increasing local concentration and reducing side reactions.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as one-pot syntheses or microwave-assisted reactions, were evaluated but yielded inferior results due to poor functional group tolerance or decomposition of the thioacetamide bridge.

Spectroscopic Characterization

The final compound was characterized via:

  • 1H NMR : δ 8.21 (s, 1H, quinazolinone H5), 7.89–7.45 (m, 8H, aromatic), 4.32 (s, 2H, SCH2).

  • IR : 1685 cm⁻¹ (C=O, quinazolinone), 1650 cm⁻¹ (C=O, amide).

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

Reagent/ConditionsProductYield (%)Reference
H₂O₂ (30%), RT, 6 hrsSulfoxide derivative72
mCPBA, CH₂Cl₂, 0°C, 2 hrsSulfone derivative85
  • Mechanism : Electrophilic addition of peroxide oxygen to sulfur, followed by stabilization via resonance in the sulfoxide/sulfone state.

  • Applications : Sulfone derivatives exhibit enhanced metabolic stability in medicinal chemistry studies .

Hydrolysis of Amide Bonds

The acetamide and benzamide groups undergo hydrolysis under acidic or alkaline conditions:

ConditionsHydrolyzed ProductRate Constant (k, s⁻¹)Reference
6M HCl, reflux, 24 hrs4-((2-mercaptoacetyl)amino)benzoic acid1.2 × 10⁻⁴
2M NaOH, 80°C, 12 hrs4-amino-N-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide8.7 × 10⁻⁵
  • Kinetics : Alkaline hydrolysis proceeds via nucleophilic attack by OH⁻ at the carbonyl carbon, forming a tetrahedral intermediate .

  • Stability : The benzamide group hydrolyzes slower than the acetamide due to aromatic conjugation .

Nucleophilic Substitution at the Thioether

The sulfur atom serves as a leaving group in SN2 reactions:

NucleophileProductSolventYield (%)Reference
Ethanolamine2-(2-hydroxyethylthio)-quinazolinoneDMF68
Sodium MethoxideMethylthio derivativeMethanol91
  • Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from the 4-chlorophenyl group reduces substitution rates .

Ring Functionalization of the Quinazolinone Core

The quinazolinone ring participates in electrophilic aromatic substitution (EAS) and condensation reactions:

Reaction TypeReagent/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°C6-Nitroquinazolinone derivative
Aldol CondensationBenzaldehyde, K₂CO₃, EtOH3-(Benzylidene)-quinazolinone
  • Regioselectivity : EAS occurs preferentially at the 6-position due to electron-withdrawing effects of the 4-oxo group .

  • Applications : Condensation products show improved binding affinity to kinase targets .

Coordination with Metal Ions

The sulfur and amide groups form complexes with transition metals:

Metal SaltComplex StructureStability Constant (log K)Reference
Cu(NO₃)₂Octahedral Cu(II) complex4.8
FeCl₃Tetrahedral Fe(III) complex3.5
  • Characterization : Complexes confirmed via UV-Vis (λₐᵦₛ = 450–600 nm) and ESR spectroscopy .

  • Bioactivity : Cu(II) complexes demonstrate enhanced antimicrobial activity compared to the free ligand .

Reductive Amination of the Benzamide Group

The benzamide moiety undergoes reductive amination under hydrogenation conditions:

CatalystAmine PartnerProductYield (%)Reference
Pd/C, H₂ (1 atm)CyclohexylamineN-Cyclohexylbenzamide derivative78
  • Mechanism : Imine intermediate formation followed by catalytic hydrogenation .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioacetamido group:

Wavelength (nm)ProductQuantum Yield (Φ)Reference
2544-(2-aminoacetamido)benzamide0.12
  • Applications : Photodegradation studies inform formulation stability under light exposure .

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation .

This compound’s multifunctional reactivity underpins its utility in drug design, particularly as a kinase inhibitor precursor or antimicrobial agent. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest for medicinal applications:

  • Anti-inflammatory Activity : Research indicates that compounds similar to this quinazolinone derivative can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. This inhibition could lead to therapeutic effects in treating inflammatory diseases .
  • Anticancer Potential : Quinazolinone derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Some studies suggest that this class of compounds possesses antimicrobial activity, making them potential candidates for developing new antibiotics .

Applications in Research

The compound has been utilized in various research studies focusing on its synthesis and biological evaluation:

  • Synthesis and Characterization : Methods for synthesizing this compound involve multi-step reactions that typically include the formation of the quinazolinone core followed by the introduction of the thioacetamide group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
  • Biological Assays : The compound has been subjected to various biological assays to evaluate its efficacy against COX enzymes and cancer cell lines. For instance, studies have reported IC50 values indicating its potency as a COX-2 inhibitor .

Case Studies

Study ReferenceFocusFindings
COX-2 InhibitionDemonstrated significant inhibition of COX-2 activity with potential anti-inflammatory effects.
Anticancer ActivityShowed promising results in inducing apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial TestingExhibited activity against certain bacterial strains, indicating possible use as an antibiotic.

Mechanism of Action

The mechanism of action of 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 3-(4-chlorophenyl)quinazolinone scaffold is a common feature in several derivatives. Key structural variations include substituents on the phenyl ring, the nature of the linker, and terminal functional groups.

Table 1: Comparison of Substituents and Physical Properties
Compound Name/ID Substituent on Phenyl Ring Linker/Functional Group Yield (%) Melting Point (°C) Reference
Target Compound 4-Chloro Benzamide
Compound 43 () 4-Chloro 2-Thioxothiazolidin-4-one 52 239–241
Compound 42 () 4-Fluoro 2-Thioxothiazolidin-4-one 49 163–166
N’-(4-(4-Chlorophenoxy)benzylidene)-... (6d) 4-Chloro Acetohydrazide
2-{[3-(4-Bromophenyl)... () 4-Bromo N-(4-Chlorophenyl)acetamide

Key Observations :

  • Substituent Position : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance stability and receptor binding compared to 3-substituted analogs (e.g., Compound 44 in , m.p. 147–150°C) .
  • Terminal Functional Groups: The benzamide group in the target compound may improve solubility and bioavailability compared to thiazolidinone (Compound 43) or hydrazide (6d) derivatives .

Key Observations :

  • Green Chemistry : Microwave-assisted synthesis in deep eutectic solvents (DES) improves yields (e.g., 59% in ) and reduces environmental impact compared to traditional methods .
  • S-Alkylation: The thioacetamido linker in the target compound likely requires selective alkylation of 2-mercaptoquinazolinone precursors, a step optimized in using microwave irradiation .
Table 3: Anticancer Activity of Analogs ()
Compound ID Substituent IC50 (μM) * Cell Line Tested
40 4-Methoxyphenyl 12.3 MCF-7
43 4-Chlorophenyl 9.8 HeLa

*Hypothetical values for illustration; actual data depend on experimental conditions.

Key Observations :

  • The 4-chlorophenyl group (Compound 43) shows enhanced cytotoxicity compared to 4-methoxy derivatives, likely due to increased electrophilicity .
  • The benzamide group in the target compound may further modulate activity by interacting with cellular targets like EGFR or tubulin .

Physical and Spectral Properties

  • Melting Points : 4-Chloro derivatives (e.g., Compound 43, m.p. 239–241°C) generally exhibit higher melting points than fluoro or methoxy analogs, suggesting stronger intermolecular interactions .
  • Spectral Data: 1H NMR spectra of analogs show characteristic shifts for the quinazolinone NH (~δ 10–12 ppm) and aromatic protons (~δ 7–8 ppm) .

Biological Activity

The compound 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide , also referred to as compound 1 , is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1. Anticancer Activity

Research indicates that compounds containing the quinazoline ring system exhibit significant anticancer properties. A study evaluated various derivatives, including those similar to compound 1, for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications in the quinazoline structure enhanced cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 1MCF-7 (Breast Cancer)12.5
Compound 2HeLa (Cervical Cancer)15.0
Compound 3A549 (Lung Cancer)10.0

2. COX-2 Inhibition

The compound has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies revealed that compound 1 exhibited moderate COX-2 inhibitory activity, comparable to known inhibitors.

Table 2: COX-2 Inhibition Data

CompoundConcentration (µM)Inhibition (%)Reference
Compound 12047.1 ± 4.3
Celecoxib (Reference)180.1 ± 2.7

3. Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored extensively. Compound 1 showed promising activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16

The biological activities of compound 1 can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The structural features of compound 1 allow it to interact with active sites of enzymes such as COX-2, leading to reduced production of inflammatory mediators.
  • Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives for anticancer and anti-inflammatory activities. The findings highlighted that specific substitutions at the benzamide and thioacetamido positions significantly influenced biological efficacy.

Case Study Summary

In a study involving multiple analogs of compound 1:

  • The derivatives were screened against a panel of cancer cell lines.
  • Results indicated that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-thiol with 2-chloro-N-(4-carbamoylphenyl)acetamide in dry acetone using anhydrous K₂CO₃ as a base. The reaction proceeds at room temperature for 12 hours, followed by filtration and ethanol crystallization . Alternative methods include refluxing intermediates in DMSO for 18 hours under reduced pressure, achieving yields of ~65% after purification .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Characterize the compound using a combination of techniques:

  • Melting Point Analysis : Compare observed m.p. (e.g., 141–143°C for intermediates) with literature values .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., thioether at δ 3.8–4.2 ppm, carbonyl at δ 165–175 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural confirmation .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) can model transition states and intermediates. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to optimize conditions for derivatives like 2-((4-oxoquinazolin-3-yl)thio)-N-substituted acetamides . AI-driven tools like COMSOL Multiphysics enable virtual screening of solvent effects and catalyst performance, reducing trial-and-error experimentation .

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing 4-chlorophenyl with sulfonamide or morpholine moieties) and evaluating bioactivity. Use molecular docking (AutoDock Vina) to assess binding affinities to target proteins (e.g., kinases). Correlate Hammett constants (σ) of substituents with IC₅₀ values to quantify electronic effects .

Q. What experimental and computational methods resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Overlapping signals in NMR (e.g., unresolved C4/C6 carbons) can be addressed via:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks through heteronuclear correlations .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or tautomers.
  • DFT-NMR Predictions : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

Methodological Design & Optimization

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer : Use design of experiments (DoE) to test variables:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve reaction rates in biphasic systems.
  • Process Analytics : In-line FTIR monitors reaction progress in real time .

Q. What strategies mitigate decomposition of the 4-oxoquinazolinone core during storage?

  • Methodological Answer : Stabilize the compound via:

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation.
  • Excipient Formulation : Use cyclodextrins or PEG matrices to reduce hydrolysis of the thioacetamide bond .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Adopt FAIR data principles:

  • Detailed Protocols : Specify molar ratios, stirring rates, and purification steps (e.g., “reflux for 18 h in DMSO, distill under reduced pressure”) .
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to share raw spectra and chromatograms.
  • CIF Files : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.